molecular formula C7H13ClN2O B1372183 C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride CAS No. 1185300-37-1

C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride

Cat. No. B1372183
CAS RN: 1185300-37-1
M. Wt: 176.64 g/mol
InChI Key: REFODIGHPMZEFH-UHFFFAOYSA-N
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Description

C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride, also known as CPMH, is an organic compound that is widely used in chemical synthesis and scientific research. CPMH is a derivative of isoxazole, a five-member heterocyclic compound containing three carbon atoms, one nitrogen atom, and one oxygen atom. It has a molecular weight of 175.6 g/mol, and a melting point of approximately 150°C. CPMH is a colorless, odorless crystalline solid that is soluble in water and alcohols.

Scientific Research Applications

Anticancer and Electrochemical Behavior

C-(3-Propyl-isoxazol-5-yl)-methylamine hydrochloride derivatives demonstrate promising applications in anticancer research. Studies have shown that certain isoxazole derivatives exhibit significant inhibitory activity against lung cancer cells, indicating their potential as novel drug candidates for cancer treatment. Additionally, these compounds have been found to exhibit intensive oxidation and reduction potential, suggesting their utility in electrochemical applications, including as antioxidant agents (Badiger, Khatavi, & Kamanna, 2022).

Synthesis and Structural Analysis

The synthesis of isoxazol-5-one derivatives, which are structurally related to this compound, has been a subject of interest. Studies have focused on efficient synthesis methods and structural characterization, aiding in understanding the properties and potential applications of these compounds (Cheng, Wang, Liu, & Zhang, 2009).

Microwave-Assisted Synthesis

Innovations in the synthesis of bis-isoxazole ethers, which are closely related to this compound, have been explored. Utilizing microwave radiation, these methods have shown improvements in reactive regioselectivity and yield, contributing to the development of environmentally friendly and efficient synthesis approaches (Zheng et al., 2019).

Cytotoxic Activity

Isoxazole derivatives have been studied for their potential as anticancer agents. Certain isoxazole compounds have demonstrated potent cytotoxic activity against various human tumor cell lines, suggesting their relevance in developing new therapeutic agents for cancer treatment (Akbarzadeh et al., 2012).

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have also been investigated. Studies have found that certain isoxazole compounds exhibit activity against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).

Larvicidal Activity

Research has been conducted on the larvicidal properties of isoxazole compounds. Some derivatives have shown effectiveness against Aedes aegypti larvae, indicating their potential in mosquito control and the management of mosquito-borne diseases (Silva-Alves et al., 2013).

Application in Catalysis

Isoxazole derivatives have been utilized in catalysis, particularly in water-mediated reactions. Their application in synthesizing other valuable compounds through catalytic processes has been a significant area of research, contributing to the development of green chemistry approaches (Bumagin et al., 2018).

properties

IUPAC Name

(3-propyl-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c1-2-3-6-4-7(5-8)10-9-6;/h4H,2-3,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFODIGHPMZEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185300-37-1
Record name (3-propyl-1,2-oxazol-5-yl)methanamine hydrochloride
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